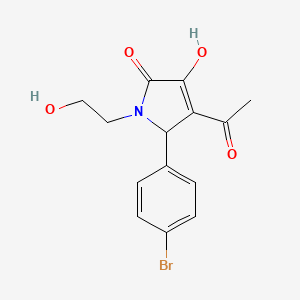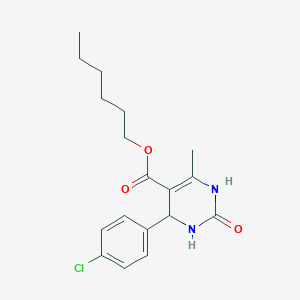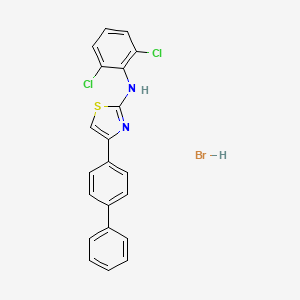
3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione, also known as CCPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CCPP is a pyrrolidinedione derivative that has a unique chemical structure, which makes it an interesting compound for study. In
科学研究应用
3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione has been found to have several scientific research applications. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to have a positive effect on memory and learning in animal models. This makes this compound an interesting compound for the study of cognitive function and memory disorders.
作用机制
The mechanism of action of 3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that this compound acts as a modulator of the glutamatergic system, which is involved in memory and learning. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of BDNF, which is important for the growth and survival of neurons. This compound has also been found to increase the levels of acetylcholine, a neurotransmitter that is important for memory and learning.
实验室实验的优点和局限性
One of the advantages of 3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione is that it has been shown to have a positive effect on memory and learning in animal models. This makes this compound an interesting compound for the study of cognitive function and memory disorders. However, one of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to determine its potential therapeutic applications.
未来方向
There are several future directions for the study of 3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione. One of the most promising directions is the study of this compound in the treatment of memory disorders such as Alzheimer's disease. This compound has been shown to have a positive effect on memory and learning in animal models, and further research may reveal its potential therapeutic applications. Another future direction for the study of this compound is the development of new compounds based on its chemical structure. These compounds may have even greater potential for the treatment of memory disorders and other neurological conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been shown to have a positive effect on memory and learning in animal models, and further research may reveal its potential therapeutic applications. The mechanism of action of this compound is not fully understood, but it is believed to act as a modulator of the glutamatergic system and increase the levels of BDNF. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
合成方法
The synthesis of 3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione is a complex process that involves several steps. The starting materials for the synthesis of this compound are 4-chlorobenzaldehyde and 4-chlorophenylhydrazine. These two compounds are reacted together to form 4-(4-chlorophenyl)hydrazine-1-carboxaldehyde. This intermediate compound is then reacted with succinic anhydride to form this compound.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c18-13-3-1-11(2-4-13)9-12-10-16(21)20(17(12)22)15-7-5-14(19)6-8-15/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYGCUSVMDHCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386643 |
Source


|
| Record name | 1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5785-54-6 |
Source


|
| Record name | 1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5002765.png)
![N-[3-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B5002776.png)
![[4-(2-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate](/img/structure/B5002784.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,3-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B5002789.png)
![N,N'-bis[3-(dimethylamino)propyl]terephthalamide hydrochloride](/img/structure/B5002796.png)
![3-allyl-5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002800.png)
![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5002804.png)

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-1,4-diazepane](/img/structure/B5002822.png)
![ethyl 4-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]-1-piperidinecarboxylate](/img/structure/B5002823.png)
![3-(2-{[5-(1-naphthyl)-1,2,4-triazin-3-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5002830.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5002847.png)